molecular formula C16H14N6O B287618 5-Amino-3-ethyl-1-(6-phenoxypyrimidin-4-yl)pyrazole-4-carbonitrile

5-Amino-3-ethyl-1-(6-phenoxypyrimidin-4-yl)pyrazole-4-carbonitrile

Cat. No.: B287618
M. Wt: 306.32 g/mol
InChI Key: FCURTVJPVKIWTP-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

5-Amino-3-ethyl-1-(6-phenoxypyrimidin-4-yl)pyrazole-4-carbonitrile is a complex organic compound with a unique structure that includes a pyrazole ring, a pyrimidine ring, and a phenoxy group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5-Amino-3-ethyl-1-(6-phenoxypyrimidin-4-yl)pyrazole-4-carbonitrile typically involves multiple steps, starting with the preparation of the pyrazole ring, followed by the introduction of the pyrimidine and phenoxy groups. Common reagents used in these reactions include ethyl hydrazine, phenoxyacetic acid, and various catalysts to facilitate the formation of the desired product. The reaction conditions often involve controlled temperatures and pH levels to ensure the proper formation of the compound.

Industrial Production Methods

In an industrial setting, the production of this compound may involve large-scale reactors and automated systems to handle the complex synthesis process. The use of high-purity reagents and stringent quality control measures is essential to produce the compound in large quantities with consistent quality.

Chemical Reactions Analysis

Types of Reactions

5-Amino-3-ethyl-1-(6-phenoxypyrimidin-4-yl)pyrazole-4-carbonitrile can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using strong oxidizing agents, leading to the formation of different oxidation products.

    Reduction: Reduction reactions can be carried out using reducing agents such as sodium borohydride, resulting in the formation of reduced derivatives.

    Substitution: The compound can participate in substitution reactions, where specific functional groups are replaced by other groups under suitable conditions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.

    Reduction: Sodium borohydride and lithium aluminum hydride are frequently used reducing agents.

    Substitution: Reagents such as halogens and nucleophiles are used in substitution reactions.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield various oxidized derivatives, while reduction can produce different reduced forms of the compound.

Scientific Research Applications

5-Amino-3-ethyl-1-(6-phenoxypyrimidin-4-yl)pyrazole-4-carbonitrile has a wide range of scientific research applications, including:

    Chemistry: The compound is used as a building block in the synthesis of more complex molecules and as a reagent in various chemical reactions.

    Biology: It is studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.

    Industry: The compound is used in the development of new materials and as an intermediate in the production of pharmaceuticals and agrochemicals.

Mechanism of Action

The mechanism of action of 5-Amino-3-ethyl-1-(6-phenoxypyrimidin-4-yl)pyrazole-4-carbonitrile involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. Detailed studies are required to elucidate the exact molecular targets and pathways involved.

Comparison with Similar Compounds

Similar Compounds

  • 5-amino-3-methyl-1-(6-phenoxy-4-pyrimidinyl)-1H-pyrazole-4-carboxamide
  • 5-amino-3-ethyl-1-(6-phenoxy-4-pyrimidinyl)-1H-pyrazole-4-carboxamide

Uniqueness

Compared to similar compounds, 5-Amino-3-ethyl-1-(6-phenoxypyrimidin-4-yl)pyrazole-4-carbonitrile stands out due to its unique combination of functional groups and structural features

Properties

Molecular Formula

C16H14N6O

Molecular Weight

306.32 g/mol

IUPAC Name

5-amino-3-ethyl-1-(6-phenoxypyrimidin-4-yl)pyrazole-4-carbonitrile

InChI

InChI=1S/C16H14N6O/c1-2-13-12(9-17)16(18)22(21-13)14-8-15(20-10-19-14)23-11-6-4-3-5-7-11/h3-8,10H,2,18H2,1H3

InChI Key

FCURTVJPVKIWTP-UHFFFAOYSA-N

SMILES

CCC1=NN(C(=C1C#N)N)C2=CC(=NC=N2)OC3=CC=CC=C3

Canonical SMILES

CCC1=NN(C(=C1C#N)N)C2=CC(=NC=N2)OC3=CC=CC=C3

Origin of Product

United States

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